![molecular formula C12H14FN B1480537 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2097996-37-5](/img/structure/B1480537.png)
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
Descripción general
Descripción
Typically, a compound’s description includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Indications
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane's applications in scientific research extend to its pharmacological properties and potential clinical indications. While the specific compound is not directly mentioned in available literature, related compounds like Flucytosine and Fluvoxamine showcase the broader scope of fluorinated compounds in therapeutic contexts. Flucytosine, for instance, demonstrates the conversion into metabolites that inhibit fungal RNA and DNA synthesis, highlighting the role of fluorinated compounds in antifungal treatments (Vermes, Guchelaar, & Dankert, 2000). Similarly, Fluvoxamine's pharmacological profile, emphasizing its selective serotonin reuptake inhibition, underscores the utility of fluorinated compounds in addressing mental health disorders (Claassen, 1983).
Antitumor Activity
The antitumor potential of fluorinated compounds, analogous to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is evident in the development of TAS-102, which combines a thymidine-based nucleoside analog with a thymidine phosphorylase inhibitor, showcasing a distinct mechanism of action in cancer therapy (Lenz, Stintzing, & Loupakis, 2015). This highlights the potential of fluorinated compounds in developing novel cancer treatments.
Environmental and Toxicological Studies
The environmental impact and biodegradability of fluorinated compounds, including those structurally related to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, are significant areas of research. Studies on polyfluoroalkyl chemicals reveal the environmental fate and degradation pathways of these compounds, shedding light on their persistence and potential toxicological effects (Liu & Avendaño, 2013). This is crucial for assessing the environmental risk associated with the use and disposal of fluorinated compounds.
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of fluorinated compounds, like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is vital for expanding their applications in various fields. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the ongoing advancements in the field of fluorine chemistry, which could be relevant to synthesizing and understanding compounds like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (Qiu et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMKDFUOIIHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



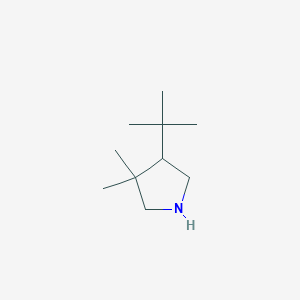
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
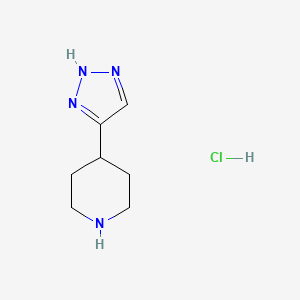
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
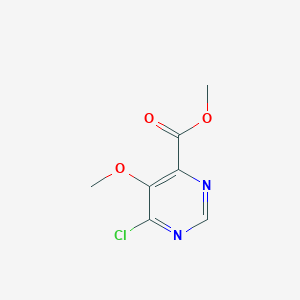
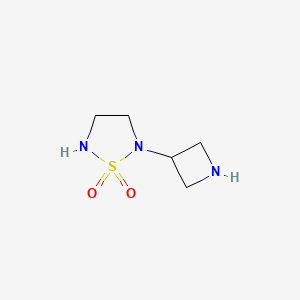
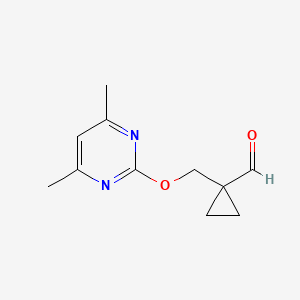
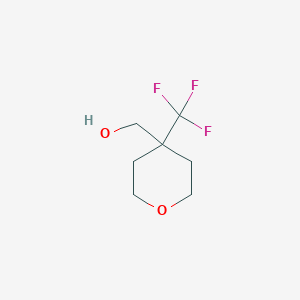

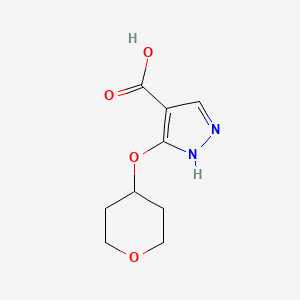
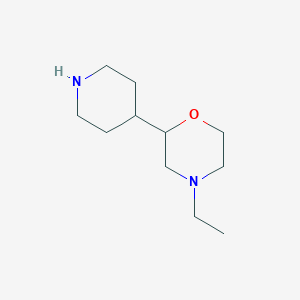
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)

